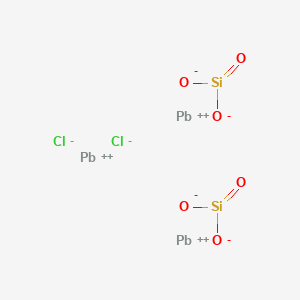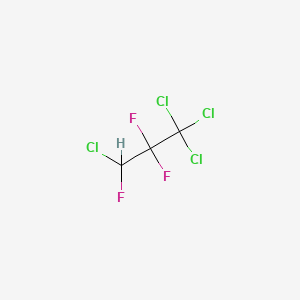
Linderoflavone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linderoflavone B is a naturally occurring flavonoid compound, specifically classified as a flavone. It is characterized by its unique chemical structure, which includes multiple methoxy groups and a methylenedioxy group. This compound is found in various plant species and has garnered attention due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linderoflavone B typically involves the use of precursor flavonoids, which undergo a series of chemical reactions to introduce the necessary functional groups. One common synthetic route includes the methylation of hydroxyl groups on the flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy group can be introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: Linderoflavone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Linderoflavone B has shown potential in the treatment of diseases such as cancer and cardiovascular disorders due to its bioactive properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Linderoflavone B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, through the modulation of signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Linderoflavone B can be compared with other flavonoids such as:
Nobiletin: Similar in structure but with additional methoxy groups, known for its anti-cancer properties.
Eupalestin: Another flavone with a similar methylenedioxy group, exhibiting anti-inflammatory effects.
5,6,7,8,3′,4′-Hexamethoxyflavone: A highly methoxylated flavone with potent antioxidant activity.
This compound stands out due to its unique combination of methoxy and methylenedioxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
3162-42-3 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C20H18O8/c1-22-16-15-11(21)8-13(10-5-6-12-14(7-10)27-9-26-12)28-17(15)19(24-3)20(25-4)18(16)23-2/h5-8H,9H2,1-4H3 |
InChI Key |
LKUJKDQDJLCGCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)



![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)








